molecular formula C17H17N3O3 B2511171 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 876718-24-0

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2511171
CAS No.: 876718-24-0
M. Wt: 311.341
InChI Key: LGYXVULEJILOST-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with cyano, dimethyl, and oxo groups, and an acetamide moiety linked to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyano-4,6-dimethylpyridine, the compound undergoes nitration and subsequent reduction to introduce the cyano and dimethyl groups.

    Introduction of the Oxo Group: The pyridine derivative is then oxidized using reagents like potassium permanganate or chromium trioxide to introduce the oxo group at the 2-position.

    Acetamide Formation: The intermediate is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.

    Methoxyphenyl Substitution: Finally, the acetamide intermediate is coupled with 4-methoxyaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-8-12(2)20(17(22)15(11)9-18)10-16(21)19-13-4-6-14(23-3)7-5-13/h4-8H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXVULEJILOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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